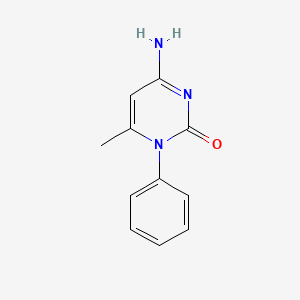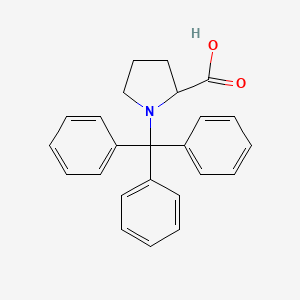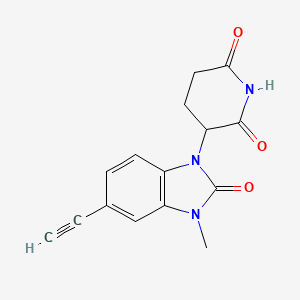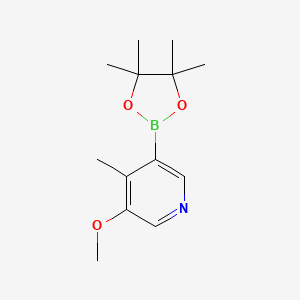
4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole is a complex organic compound with the molecular formula C12H11BrClIN2O It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the tetrahydropyran-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Halogenation: The indazole precursor undergoes halogenation using reagents such as bromine, chlorine, and iodine in the presence of a catalyst like iron(III) chloride.
Introduction of Tetrahydropyran-2-yl Group: The halogenated indazole is then reacted with tetrahydropyran-2-yl chloride in the presence of a base such as potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their function. The tetrahydropyran-2-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole
- 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole
Uniqueness
4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole is unique due to its specific combination of halogen atoms and the tetrahydropyran-2-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C12H11BrClIN2O |
|---|---|
分子量 |
441.49 g/mol |
IUPAC名 |
4-bromo-6-chloro-5-iodo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrClIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChIキー |
IBDDXVHPGQSTPW-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


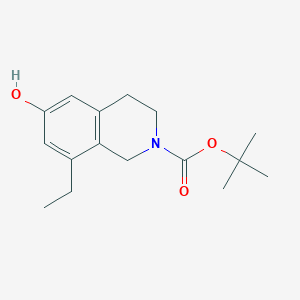

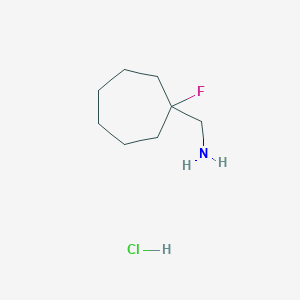



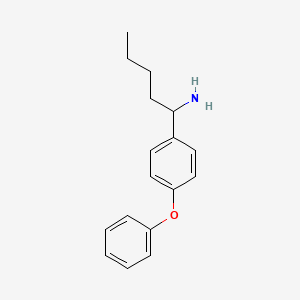

![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
